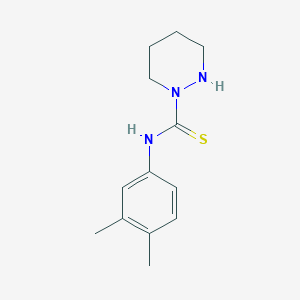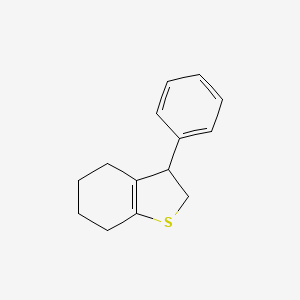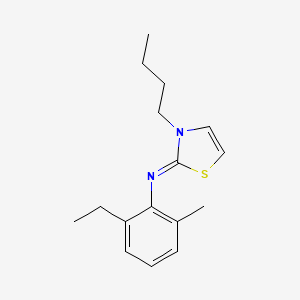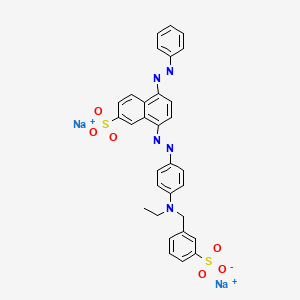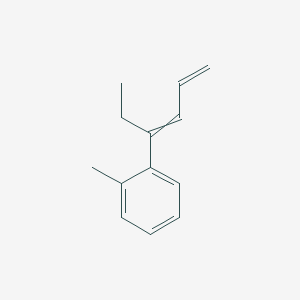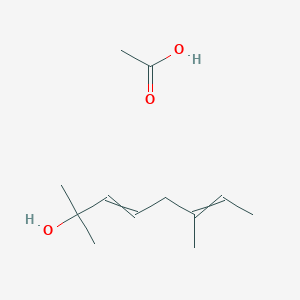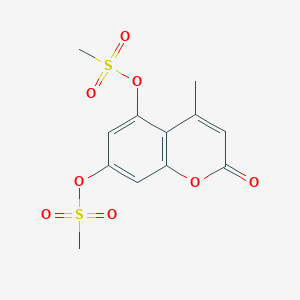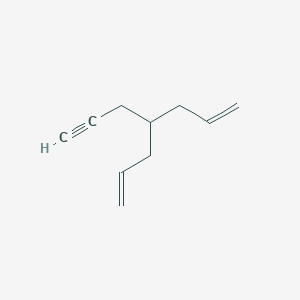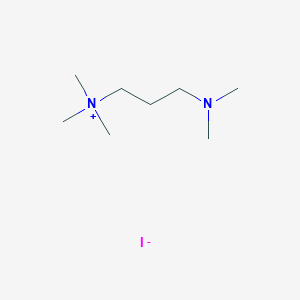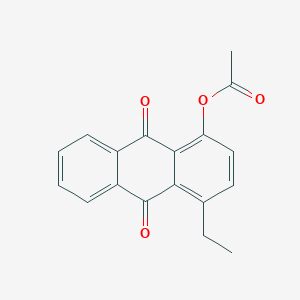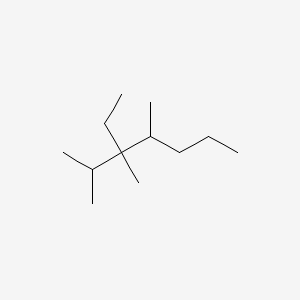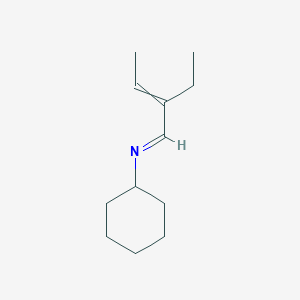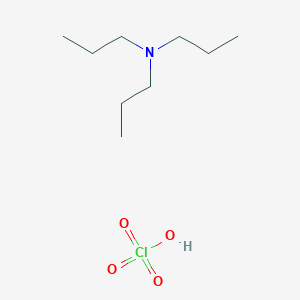![molecular formula C15H19NO B14558589 5-Ethyl-2,3,3a,4,5,9b-hexahydro-1H-2,5-methanobenzo[e]indol-7-ol CAS No. 61727-56-8](/img/structure/B14558589.png)
5-Ethyl-2,3,3a,4,5,9b-hexahydro-1H-2,5-methanobenzo[e]indol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Ethyl-2,3,3a,4,5,9b-hexahydro-1H-2,5-methanobenzo[e]indol-7-ol” is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a fused bicyclic system, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Ethyl-2,3,3a,4,5,9b-hexahydro-1H-2,5-methanobenzo[e]indol-7-ol” typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds, which undergo a series of transformations including alkylation, cyclization, and reduction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often using halogenated reagents and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with similar biological activities.
Tryptophan: An amino acid with an indole ring, important in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with significant physiological roles.
Uniqueness
“5-Ethyl-2,3,3a,4,5,9b-hexahydro-1H-2,5-methanobenzo[e]indol-7-ol” stands out due to its fused bicyclic system, which imparts unique chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61727-56-8 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-ethyl-11-azatetracyclo[8.3.1.02,7.08,12]tetradeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H19NO/c1-2-15-7-9-5-12(14(8-15)16-9)11-4-3-10(17)6-13(11)15/h3-4,6,9,12,14,16-17H,2,5,7-8H2,1H3 |
InChI Key |
NKNVJTXLIOQWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC3CC(C(C1)N3)C4=C2C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


